Maximal Efficacy in LRH-1 Repression: ML-180 vs. ML-179
In a direct comparison from the same NIH Molecular Libraries Program probe report, ML-180 achieves a maximal repression of LRH-1 transcriptional activity of 64% at 10 µM. In contrast, the more potent analog ML-179 (IC₅₀ 320 nM) only achieves a maximal repression of 40% at 550 nM [1]. This demonstrates that potency and efficacy are not correlated in this chemotype.
| Evidence Dimension | Maximal Repression of LRH-1 Transcriptional Activity |
|---|---|
| Target Compound Data | 64% at 10 µM |
| Comparator Or Baseline | ML-179 (SR-1309, Probe 2): 40% at 550 nM |
| Quantified Difference | ML-180 achieves 1.6-fold higher maximal repression than ML-179 despite being over 10-fold less potent. |
| Conditions | LRH-1 reporter gene assay |
Why This Matters
Procurement decisions should be based on whether the experimental endpoint requires near-complete (64%) or partial (40%) suppression of LRH-1 activity.
- [1] Busby S, Nuhant P, Cameron M, et al. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2). 2010 Oct 12 [Updated 2011 Dec 12]. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Table 2, SAR of Probes and Selected Analogs. View Source
